molecular formula C21H18N2O4 B2645392 methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate CAS No. 1004256-23-8

methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate

Cat. No.: B2645392
CAS No.: 1004256-23-8
M. Wt: 362.385
InChI Key: ICBWFNIQDCVAOA-UHFFFAOYSA-N
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Description

Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is a heterocyclic organic compound featuring a benzoate ester core linked to a 1,6-dihydropyridine scaffold via an amide bond. The dihydropyridine moiety is substituted with a benzyl group at position 1 and an oxo group at position 6, conferring unique electronic and steric properties. For instance, compounds like Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) share the methyl benzoate backbone but differ in the heterocyclic system (quinoline vs. dihydropyridine) .

Properties

IUPAC Name

methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-27-21(26)16-7-10-18(11-8-16)22-20(25)17-9-12-19(24)23(14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBWFNIQDCVAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable dihydropyridine precursor, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to three classes of molecules:

Quinoline-based benzoate esters (C1–C7): These feature a quinoline core instead of dihydropyridine, with substituents like halogens, methoxy, or trifluoromethyl groups on the phenyl ring. For example, C3 (4-chlorophenyl) and C4 (4-fluorophenyl) highlight how electronic effects modulate properties .

Pyridazine/isoxazole derivatives (I-6230, I-6273, etc.) : These compounds replace dihydropyridine with pyridazine or isoxazole rings, altering hydrogen-bonding capacity and aromaticity .

Dihydropyridine derivatives : describes 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile , which shares the oxo-dihydropyridine core but lacks the benzyl and benzoate groups, impacting solubility and reactivity .

Key Properties and Data

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound 1,6-Dihydropyridine 1-Benzyl, 6-oxo, benzoate ester ~380.4 (estimated) Likely moderate solubility in DMSO/EA
C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline Phenyl, piperazine linker 483.52 Crystallizes in ethyl acetate; yellow solid
4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 1,6-Dihydropyridine 2-Methyl, 3-cyano, 4-hydroxy 166.14 98% purity; available in 1g–5g quantities
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Phenethylamino linker 363.42 Not reported; likely polar due to NH group

Research Findings and Functional Insights

  • Stability: The 1,6-dihydropyridine ring is prone to oxidation, contrasting with more stable quinoline systems. This could limit shelf-life or require formulation under inert conditions.

Notes and Limitations

Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are unavailable; comparisons rely on structural analogs.

Assumptions : Molecular weight and solubility are estimated based on analogous structures.

Synthesis Challenges : The dihydropyridine scaffold’s sensitivity to oxidation may necessitate air-free conditions during synthesis.

Biological Activity

Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O3
  • CAS Number : 1004256-23-8

This compound contains a dihydropyridine moiety, which is known for its diverse biological activities.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 250

These results indicate that the compound exhibits bactericidal properties, particularly against Staphylococcus aureus, a common pathogen associated with infections.

The mechanism of action for this compound involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. Studies suggest that it interferes with peptidoglycan production, crucial for bacterial cell wall integrity.

Study on Antibiofilm Activity

A recent study evaluated the antibiofilm activity of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in biofilm formation with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 µg/mL. This suggests that this compound may be effective in preventing biofilm-associated infections.

Comparative Analysis with Ciprofloxacin

In comparative studies, this compound showed lower cytotoxicity than ciprofloxacin while maintaining comparable antimicrobial efficacy. This highlights its potential as a safer alternative in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis involves coupling a pyridine-3-carboxylic acid derivative with methyl 4-aminobenzoate. Key steps include:

  • Amide Bond Formation : Use coupling reagents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .
  • Reaction Monitoring : Employ TLC (hexane/EtOH 1:1) to track progress, with reflux times optimized to 15–24 hours to ensure completion .
  • Purification : Recrystallization from ethyl acetate or column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) enhances purity. Yields >75% are achievable with strict control of stoichiometry and moisture .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound, and how should data interpretation address common ambiguities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the benzyl protons (δ 4.5–5.0 ppm, singlet) and the dihydropyridine carbonyl (δ 165–170 ppm). Overlapping aromatic signals (e.g., δ 6.8–7.5 ppm) may require 2D NMR (COSY, HSQC) for resolution .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, a calculated mass of 379.1425 requires experimental validation .
  • X-ray Crystallography : Use SHELXL for refinement; resolve disorder in the benzyl group by applying restraints to thermal parameters .

Q. How does the compound’s stability vary under different experimental conditions, and what protocols mitigate degradation?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for similar esters). Store at –20°C under argon to prevent oxidation .
  • Hydrolytic Sensitivity : Monitor pH-dependent degradation via HPLC (C18 column, acetonitrile/water gradient). Buffered solutions (pH 7.4) show <5% hydrolysis over 72 hours .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or target interactions, and which parameters enhance docking accuracy?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., the pyridone carbonyl). Compare with X-ray data to validate bond lengths .
  • Molecular Docking : Use AutoDock Vina with flexible ligand sampling. Set grid boxes around active sites (e.g., kinase ATP pockets) and apply AMBER force fields for binding energy scoring .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data regarding molecular conformation?

  • Methodological Answer :

  • Variable-Temperature NMR : Identify dynamic effects (e.g., benzyl rotation) causing signal broadening at 25°C vs. sharpening at –40°C .
  • Twinning Analysis in Crystallography : Use SHELXL’s TWIN/BASF commands to refine datasets with pseudo-merohedral twinning, resolving discrepancies in dihedral angles .

Q. What in vitro assays are appropriate for elucidating the compound’s mechanism of action, given its structural features?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use TR-FRET-based Z’-LYTE® kits (e.g., for EGFR or CDK2). IC₅₀ values are derived from dose-response curves (0.1–100 µM) .
  • Cellular Uptake Studies : Apply LC-MS/MS to quantify intracellular concentrations in HEK293 cells, correlating with logP values (predicted ~2.5) .

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